Aminostilbamidine
Overview
Description
Aminostilbamidine: is a diamidine derivative known for its fungistatic properties. It is a highly soluble orange crystalline compound that has been used extensively in scientific research, particularly in the fields of biology and medicine. This compound is often used as a fluorescent marker for detecting DNA and has applications in various therapeutic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminostilbamidine can be synthesized through the substitution of an amino group for the hydroxy group in hydroxystilbamidine. This substitution results in the formation of this compound, which is a highly soluble compound .
Industrial Production Methods: The industrial production of this compound involves the preparation of its methanesulfonate salt. This process ensures the compound’s stability and solubility, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Aminostilbamidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Aminostilbamidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Serves as a fluorescent marker for detecting DNA and tracing neurons.
Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.
Industry: Utilized in the production of fluorescent dyes and other industrial applications .
Mechanism of Action
The mechanism of action of aminostilbamidine involves its interaction with DNA and lysosomes. In particular, this compound binds extensively and selectively to kinetoplastic DNA in Trypanosomes, inhibiting cell division and reproduction. This binding disrupts the normal function of the DNA, leading to the compound’s fungistatic and therapeutic effects .
Comparison with Similar Compounds
Hydroxystilbamidine: A closely related compound with similar fungistatic properties.
Other Diamidine Derivatives: Compounds such as pentamidine and stilbamidine share structural similarities and have comparable biological activities.
Uniqueness: Aminostilbamidine is unique due to its high solubility and specific binding affinity for kinetoplastic DNA. This makes it particularly effective as a fluorescent marker and in therapeutic applications .
Properties
IUPAC Name |
3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19/h1-9H,17H2,(H3,18,19)(H3,20,21)/b4-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMZUFNZHEFFQ-DAFODLJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421578 | |
Record name | Aminostilbamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623548-64-1 | |
Record name | Aminostilbamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.